Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a carboxylate ester and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[3.2.1]octane derivative.
Functionalization: Introduction of the aminomethyl group can be achieved through reductive amination or other suitable methods.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
Comparison with Similar Compounds
- Methyl 5-(hydroxymethyl)bicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-(chloromethyl)bicyclo[3.2.1]octane-1-carboxylate
- Methyl 5-(methylamino)bicyclo[3.2.1]octane-1-carboxylate
Comparison:
- Structural Differences: The presence of different functional groups (e.g., hydroxyl, chloro, methylamino) can significantly alter the chemical properties and reactivity of the compounds.
- Unique Features: Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate hydrochloride is unique due to its aminomethyl group, which provides distinct reactivity and potential for forming hydrogen bonds.
This detailed article provides a comprehensive overview of Methyl 5-(aminomethyl)bicyclo[321]octane-1-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-14-9(13)11-4-2-3-10(7-11,8-12)5-6-11;/h2-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHLKNIIMGKHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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